molecular formula C22H27NO5 B4002218 Oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine

Oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine

Cat. No.: B4002218
M. Wt: 385.5 g/mol
InChI Key: QFQAHLXGQIARLF-UHFFFAOYSA-N
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Description

Oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine is a complex organic compound that combines the properties of oxalic acid and a pyrrolidine derivative Oxalic acid, known for its strong acidic properties, is a dicarboxylic acid found in many plants and vegetables

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine typically involves multiple steps:

    Formation of the Pyrrolidine Derivative: The initial step involves the synthesis of 1-[4-(2-phenylphenoxy)butyl]pyrrolidine through a series of reactions, including nucleophilic substitution and cyclization.

    Combination with Oxalic Acid: The pyrrolidine derivative is then reacted with oxalic acid under controlled conditions to form the final compound. This step may involve esterification or amidation reactions, depending on the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes:

    Raw Material Preparation: High-purity oxalic acid and the pyrrolidine derivative are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.

    Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogens, alkylating agents, and other nucleophiles or electrophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: It may be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Oxalic Acid Derivatives: Compounds such as oxalyl chloride and disodium oxalate share similarities with oxalic acid.

    Pyrrolidine Derivatives: Other pyrrolidine-based compounds, including pyrrolizines and pyrrolidine-2,5-diones, exhibit comparable chemical properties.

Uniqueness

Oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine is unique due to its combination of oxalic acid and a phenylphenoxy-substituted pyrrolidine

Properties

IUPAC Name

oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.C2H2O4/c1-2-10-18(11-3-1)19-12-4-5-13-20(19)22-17-9-8-16-21-14-6-7-15-21;3-1(4)2(5)6/h1-5,10-13H,6-9,14-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQAHLXGQIARLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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